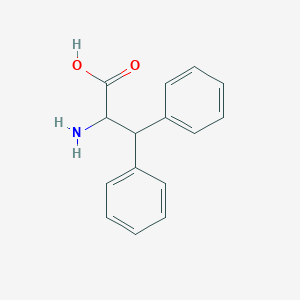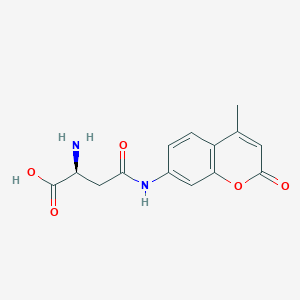
(R)-(-)-2-Amino-2-methylbutanedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-(-)-2-Amino-2-methylbutanedioic acid is a chiral amino acid derivative. It is an enantiomer, meaning it has a non-superimposable mirror image. The compound is characterized by its specific spatial arrangement of atoms, which is crucial for its biological activity and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-(-)-2-Amino-2-methylbutanedioic acid typically involves the resolution of racemic mixtures. This can be achieved through various methods, including the use of chiral reagents to form diastereomeric salts, which can then be separated based on their differing physical properties . Another common method involves chromatographic techniques where a chiral stationary phase is used to separate the enantiomers .
Industrial Production Methods
Industrial production of ®-(-)-2-Amino-2-methylbutanedioic acid often employs biocatalysis, where enzymes are used to selectively produce the desired enantiomer. This method is preferred due to its high specificity and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
®-(-)-2-Amino-2-methylbutanedioic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the amino group into a corresponding oxo group.
Reduction: Reducing agents can be used to convert the carboxyl groups into alcohols.
Substitution: The amino group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield keto acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
®-(-)-2-Amino-2-methylbutanedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its role in various metabolic pathways.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It is used in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of ®-(-)-2-Amino-2-methylbutanedioic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
(S)-(+)-2-Amino-2-methylbutanedioic acid: The enantiomer of ®-(-)-2-Amino-2-methylbutanedioic acid.
2-Amino-3-methylbutanoic acid: A structural isomer with different spatial arrangement of atoms.
Uniqueness
®-(-)-2-Amino-2-methylbutanedioic acid is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties. This makes it valuable in applications where enantioselectivity is crucial .
Propiedades
Número CAS |
14603-76-0 |
|---|---|
Fórmula molecular |
C5H8NO4- |
Peso molecular |
146.12 g/mol |
Nombre IUPAC |
(2R)-2-azaniumyl-2-methylbutanedioate |
InChI |
InChI=1S/C5H9NO4/c1-5(6,4(9)10)2-3(7)8/h2,6H2,1H3,(H,7,8)(H,9,10)/p-1/t5-/m1/s1 |
Clave InChI |
CWAYDJFPMMUKOI-RXMQYKEDSA-M |
SMILES |
CC(CC(=O)O)(C(=O)O)N |
SMILES isomérico |
C[C@@](CC(=O)[O-])(C(=O)[O-])[NH3+] |
SMILES canónico |
CC(CC(=O)[O-])(C(=O)[O-])[NH3+] |
Sinónimos |
ALPHA-METHYL-D-ASP; 14603-76-0; D-ASPARTICACID,2-METHYL-; (R)-(-)-2-AMINO-2-METHYLBUTANEDIOICACID; AmbotzHAA7540; A-METHYL-D-ASP; D-Asparticacid,2-methyl-,hydrochloride(1:1); AC1ODU4O; 2-Methyl-D-asparticacid; H-A-ME-D-ASP-OH; H-ALPHA-ME-D-ASP-OH; SCHEMBL1875520; CTK4C3558; (R)-A-METHYLASPARTICACID; MolPort-003-844-548; ZINC1655433; (R)-ALPHA-METHYLASPARTICACID; AB04906; (2R)-2-amino-2-methylbutanedioicacid; DB-018060; (2R)-2-AMINO-2-METHYLSUCCINICACID; FT-0634731; FT-0637111; (R)-2-AMINO-2-METHYLPROPANEDIOICACID |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(S)-2-Amino-3-(benzo[b]thiophen-3-yl)propanoic acid](/img/structure/B555701.png)











